![molecular formula C23H20N4O2S B2959319 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 954062-70-5](/img/structure/B2959319.png)

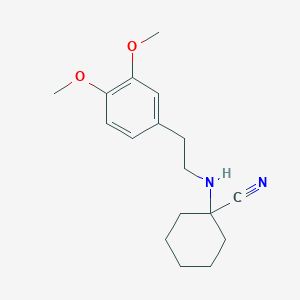

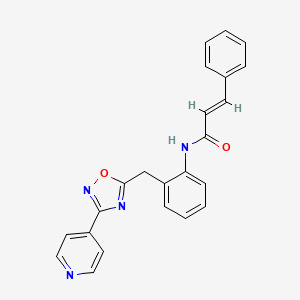

2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains several structural components, including a 3,4-dihydroquinolin-2-one moiety, a thiazolo[4,5-d]pyridazin-4(5H)-one moiety, and a phenyl group. These moieties are often found in biologically active compounds and are of interest in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and their reactivity. For example, the 3,4-dihydroquinolin-2-one moiety can undergo various reactions due to the presence of the carbonyl group .Applications De Recherche Scientifique

Synthesis and Pharmacological Studies

- Synthesis of Condensed Heterocyclic Isoquinolone Derivatives : Studies have focused on the synthesis of condensed heterocyclic isoquinolone derivatives, including thiazino, oxazino, and pyrimido isoquinolones. These compounds exhibited significant anti-inflammatory and analgesic activities, with some showing stronger effects than standard drugs like phenylbutazone and aminopyrine, and possessing low toxicity (Kubo et al., 1979).

Anticancer Activity

- Anticancer Activity of Novel Oxazole Derivatives : A study synthesized and characterized novel 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives. These compounds were screened for their antiproliferative activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma cancer) cell lines. Certain compounds demonstrated strong inhibitory activities against PC-3 cell lines, highlighting their potential as anticancer agents (Liu et al., 2009).

Antimicrobial and Antioxidant Activities

- Synthesis and Bioactive Evaluation of Thiazolidinone Analogues : A series of thiazolidinone analogues were synthesized and evaluated for their in vitro antioxidant, antibacterial, and antifungal activities. These novel compounds showcased potential bioactive properties, emphasizing their relevance in developing new therapeutic agents (Adhikari et al., 2012).

Tyrosine Kinase Inhibition

- Evaluation of Fused Tricyclic Quinazoline Analogues as Tyrosine Kinase Inhibitors : Research on fused tricyclic quinazoline analogues demonstrated their potential as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This study indicates the applicability of these compounds in targeting the EGFR signaling pathway, a critical aspect of cancer research (Rewcastle et al., 1996).

Synthesis and Characterization

- Development of Novel Heterocyclic Compounds : Efforts have been made to synthesize new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, employing different spectroscopic techniques and X-ray crystallography for identification. These studies contribute to the expansion of heterocyclic compounds with potential application in medicinal chemistry (Aly et al., 2019).

Mécanisme D'action

3,4-Dihydroquinolin-2(1H)-ones

These are a class of compounds that have been reported to exhibit biological activity against a wide range of therapeutic targets . They are a highly valued scaffold in medicinal chemistry due to the vast number of biologically-active compounds based on this core structure .

Propriétés

IUPAC Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-15-24-21-22(30-15)20(17-9-3-2-4-10-17)25-27(23(21)29)14-19(28)26-13-7-11-16-8-5-6-12-18(16)26/h2-6,8-10,12H,7,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJWEBOXMTUEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)

![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2959255.png)

![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)